1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Protective Role against Oxidative Stress
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol and its related compounds have been explored for their protective effects against oxidative stress. For instance, certain thiazolo-triazole compounds, closely related in structure, have demonstrated the potential to control ethanol-induced oxidative stress in organ-selective manners. These compounds have shown to ameliorate peroxidative injury effectively, indicating their protective role against oxidative damage in tissues like liver and brain (Aktay et al., 2005).
Dermatological Applications
Compounds structurally similar to 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, specifically thiazolidinedione derivatives of α-lipoic acid, have demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ). This has led to their consideration for treating inflammatory skin conditions. Topical and oral applications of such compounds have shown significant anti-inflammatory effects, making them potential candidates for treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Antioxidant Properties and Impact on Vitamin Levels
The influence of compounds structurally related to 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol on antioxidant vitamins and lipid peroxidation has been studied. A specific study involving synthetic amine derivatives revealed their impact on serum levels of vitamins A, E, and C, as well as malondialdehyde (MDA) levels, showcasing the compound's effect on free radicals and antioxidant levels (Karatas et al., 2005).
Neuroprotective Potential
Benzimidazole-containing acetamide derivatives, sharing structural similarities with 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, have shown neuroprotective effects against ethanol-induced neurodegeneration. These compounds have demonstrated their potential by modulating oxidative stress, neuroinflammation, and memory impairment, presenting a multifaceted approach towards neuroprotection (Imran et al., 2020).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves understanding the current state of research on the compound and identifying potential future research directions.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(10)6-4-9-7(13-6)8-11-2-3-12-8/h4-5,8,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVWXEREDOFYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C2OCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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